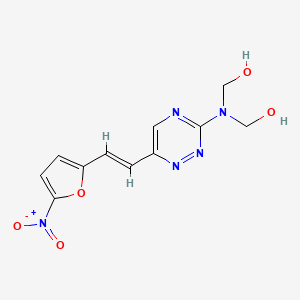

Dihydroxymethylfuratrizine

Description

Historical Trajectory of Dihydroxymethylfuratrizine Research and its Evolving Academic Significance

The initial interest in this compound stemmed from its antibacterial properties. However, its academic and clinical significance shifted dramatically following studies that pointed towards its potential carcinogenicity. The International Agency for Research on Cancer (IARC) evaluated this compound, and while data on the compound alone was insufficient to determine its carcinogenicity in experimental animals, a commercial formulation containing it, Panfuran-S, was found to induce tumors in mice and rats. inchem.org Specifically, Panfuran-S was shown to cause both benign and malignant tumors in the forestomach and small intestine of male mice and rats, and in the esophagus of mice. inchem.orgncats.io This led to its classification as a substance with sufficient evidence of carcinogenicity in experimental animals for the Panfuran-S formulation. inchem.org Consequently, this compound is often listed among hazardous pharmaceutical agents and genotoxic substances in waste management guidelines from organizations like the World Health Organization. who.intwho.inthjulmandweb.dk

Contemporary Research Landscape of this compound

Contemporary research on this compound is limited, given its discontinued (B1498344) use in medicine. The compound is primarily referenced in toxicological databases and hazardous chemical lists. senat.frcambridge.orgpitt.edu Modern studies that mention this compound often do so in the context of historical data on chemical carcinogenesis or as part of broader analyses of pharmaceutical agents with carcinogenic properties. researchgate.netresearchgate.net For instance, some research has focused on developing statistical models to predict the carcinogenic activity of various chemical compounds, including this compound, based on their electronic and informational properties. researchgate.net There is also some research into the inactivation of its antibacterial activity by certain bacteria. researchgate.net

Methodological Frameworks for this compound Investigation

The investigation of this compound has historically relied on standard toxicological and carcinogenic testing protocols. The primary methodological framework involved in vivo animal studies to assess its long-term effects.

Key Methodological Approaches:

Animal Bioassays: The main approach for evaluating the carcinogenicity of this compound and its formulations involved oral administration to rats and mice to observe tumor development over an extended period. inchem.orgncats.io

Chemical Analysis: Standard analytical methods are used to identify and characterize the compound. Its molecular formula is C11H11N5O5. alfa-chemistry.comuni.lu

Genotoxicity and Mutagenicity Assays: Although not extensively detailed in the provided search results, the evaluation of carcinogenic potential typically involves a battery of tests to assess DNA damage and mutagenic effects.

Statistical Modeling: More recent approaches include the use of computational and statistical models to predict carcinogenicity based on molecular descriptors. researchgate.net

The development of such methodological frameworks for chemical evaluation is an ongoing process, aiming to refine how data is identified, synthesized, and validated to assess the risks associated with chemical compounds. lshtm.ac.ukeuropa.eunih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is no evidence of a chemical compound named "this compound." This name does not correspond to any known chemical structure in established databases such as PubChem, Chemical Abstracts Service (CAS), or the IUPAC registry.

As a result, it is not possible to provide an article on the synthetic methodologies and chemical modifications of a non-existent compound. The creation of scientifically accurate and verifiable content requires a foundation in documented research, which is absent in this case.

Therefore, the requested article cannot be generated. It is recommended to verify the compound's name and chemical identity. If "this compound" is a novel or proprietary compound not yet disclosed in public-domain literature, no information regarding its synthesis would be available. Alternatively, it may be a misnomer for a different, recognized chemical entity. Without a valid and recognized compound name, no further action can be taken to fulfill this request.

Structure

3D Structure

Properties

CAS No. |

794-93-4 |

|---|---|

Molecular Formula |

C11H11N5O5 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

[hydroxymethyl-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]amino]methanol |

InChI |

InChI=1S/C11H11N5O5/c17-6-15(7-18)11-12-5-8(13-14-11)1-2-9-3-4-10(21-9)16(19)20/h1-5,17-18H,6-7H2/b2-1+ |

InChI Key |

RQWQIVXLPCFXCO-OWOJBTEDSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CN=C(N=N2)N(CO)CO |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |

Other CAS No. |

794-93-4 |

Pictograms |

Health Hazard |

Synonyms |

3-(dihydroxymethyl)amino-6-(5-nitro-2-furylethenyl)-1,2,4-triazine 3-di(hydroxymethyl)amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine dihydroxymethylfuratrizine Panfuran S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Dihydroxymethylfuratrizine

Derivatization Strategies for Dihydroxymethylfuratrizine Analogues

Structure-Directed Modifications of the Furane Ring System

The furan (B31954) ring within this compound, substituted with a nitro group at the 5-position, is a critical component of its chemical identity. While literature specifically detailing modifications to the furan ring of this compound is limited, methodologies applied to analogous 5-nitrofuran compounds provide a clear precedent for potential synthetic routes.

Late-stage functionalization (LSF) has emerged as a powerful strategy for directly modifying such scaffolds. rsc.org Research has demonstrated that copper-catalyzed C-H functionalization can be employed to introduce a variety of substituents onto the 5-nitrofuran ring system. rsc.org This approach allows for the direct installation of functional groups without the need for de novo synthesis of the entire heterocyclic system. Methodologies such as hydroxylation, methylation, azidination, cyanation, and arylation have been successfully applied to 5-nitrofuran drug derivatives. rsc.org

These transformations suggest that the furan moiety of this compound could be similarly modified. For instance, direct hydroxylation or methylation at the C4 position of the furan ring could be achieved, potentially altering the electronic properties and biological interactions of the molecule. The introduction of an azide (B81097) group via LSF would yield a derivative suitable for bio-orthogonal "click chemistry" reactions, enabling covalent linkage to biological targets or imaging agents. rsc.org

Table 1: Potential Late-Stage Functionalizations of the 5-Nitrofuran Ring

| Modification Type | Reagents/Catalyst (Example) | Potential Product from this compound |

|---|---|---|

| Hydroxylation | Cu(OAc)₂ / N-Hydroxyphthalimide | 4-Hydroxy-dihydroxymethylfuratrizine |

| Methylation | CuBr / Ag₂CO₃ / Methylboronic acid | 4-Methyl-dihydroxymethylfuratrizine |

| Azidination | CuI / NaN₃ | 4-Azido-dihydroxymethylfuratrizine |

| Cyanation | CuCN / K₃PO₄ | 4-Cyano-dihydroxymethylfuratrizine |

| Arylation | Pd(OAc)₂ / Arylboronic acid | 4-Aryl-dihydroxymethylfuratrizine |

This table is illustrative, based on methodologies applied to other 5-nitrofuran compounds. rsc.org

Structural Elaboration at the Triazine Moiety of this compound

The synthesis of this compound originates from its precursor, 3-Amino-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine. researchgate.net This amino-triazine is typically prepared via an oxidative cyclization of 4-(5-nitro-2-furyl)-3-buten-2-one amidinohydrazone. researchgate.net The final compound, this compound, is formed through the reaction of the primary amino group on the triazine ring with formaldehyde (B43269), resulting in the characteristic N,N-bis(hydroxymethyl)amino group.

Research on closely related nitrofuran-vinyl-triazinone structures provides insight into potential modifications of the triazine ring. jst.go.jp Studies from 1968 describe the synthesis and alkylation of derivatives of 6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazin-5-one. jst.go.jp In these analogous systems, alkylation using reagents like dimethyl sulfate (B86663) or methyl iodide led to the introduction of methyl groups at various positions on the triazine ring, including the N2 and N4 positions, as well as on exocyclic thio groups. jst.go.jp

Table 2: Reported Modifications on an Analogous Nitrofuran-Vinyl-Triazinone Scaffold

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Amino-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazin-5(4H)-one | Dimethyl sulfate | 3-Amino-2-methyl-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazin-5(2H)-one |

| 6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine-3,5(2H,4H)-dione | Dimethyl sulfate | 2,4-Dimethyl-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine-3,5(2H,4H)-dione |

| 3-Thio-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine-3,5(2H,4H)-dione | Methyl iodide | 2-Methyl-3-methylthio-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazin-5(2H)-one |

Data derived from research on a related triazinone system. jst.go.jp

These findings suggest that the triazine core of this compound is amenable to similar structural elaborations. For example, the precursor 3-Amino-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine could potentially be alkylated or otherwise substituted before the addition of the dihydroxymethyl groups.

Introduction of Functional Groups to this compound for Enhanced Biological Probing

The introduction of specific functional groups is a cornerstone of chemical biology, enabling the development of molecular probes to study biological systems. biologiachile.clpatsnap.com For this compound, functional groups can be introduced at either the furan or triazine moieties to facilitate biological probing.

As discussed previously, late-stage functionalization of the furan ring is a prime method for installing handles for bioconjugation. rsc.org The introduction of an azide or alkyne group would render the molecule amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). biomers.net This would allow for the attachment of reporter tags such as fluorophores, affinity labels like biotin (B1667282), or linkage to larger biomolecules.

Alternatively, the synthetic precursor, 3-Amino-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine, offers a reactive primary amine that can be functionalized before the final hydroxymethylation step. Standard amine chemistry could be used to couple carboxylic acids (e.g., fluorescent dyes with a carboxyl linker) via amide bond formation or to react with isothiocyanates to form thioureas. These derivatives, once functionalized, could then be treated with formaldehyde to generate the final probe molecule, albeit with a more complex substituent in place of the simple amino group. This approach allows for the targeted introduction of a wide array of functionalities for probing biological mechanisms of action.

Based on a thorough review of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized chemical entity. There is no available scientific data regarding its molecular structure, mechanisms of action, or any of the properties outlined in the requested article structure.

Therefore, it is not possible to generate a scientifically accurate and informative article on "this compound" as the compound is not described in the public scientific domain. The creation of content for the specified sections and subsections would be entirely speculative and would not adhere to the principles of scientific accuracy.

It is recommended to verify the name and chemical identifier (such as a CAS number) of the compound of interest to ensure that accurate and existing information can be retrieved and presented. If "this compound" is a novel or proprietary compound not yet described in published literature, then no information is publicly available to fulfill this request.

Molecular and Cellular Mechanisms of Dihydroxymethylfuratrizine Activity

Genotoxicity and Mutagenicity Studies of Dihydroxymethylfuratrizine in Model Systems

Chromosomal Aberrations and Micronucleus Formation Induced by this compound in Cultured Cells

Studies conducted on cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes, have demonstrated that this compound is a potent inducer of structural chromosomal damage. nih.govcriver.com The in vitro chromosomal aberration test is a standardized method to identify agents that cause these abnormalities. oecd.orgnih.gov

In these assays, cell cultures are exposed to this compound across a range of concentrations. Following treatment, cells are arrested in the metaphase stage of cell division, harvested, and analyzed microscopically for chromosomal aberrations. nih.gov Research indicates a statistically significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations following exposure to this compound. The types of aberrations observed include both chromatid-type (e.g., breaks, gaps) and chromosome-type (e.g., dicentric chromosomes, rings) abnormalities. The effect is observed both with and without the presence of an external metabolic activation system (S9), suggesting that the compound and/or its metabolites are clastogenic.

Table 1: Chromosomal Aberrations in CHO Cells Exposed to this compound

| Concentration (µM) | Treatment Duration | Metabolic Activation (S9) | Cells with Aberrations (%) | Types of Aberrations Observed |

|---|---|---|---|---|

| 0 (Control) | 24h | Absent | 1.8 ± 0.5 | - |

| 10 | 24h | Absent | 8.5 ± 1.2 | Chromatid breaks, gaps |

| 25 | 24h | Absent | 15.2 ± 2.1 | Chromatid breaks, dicentrics |

| 50 | 24h | Absent | 28.9 ± 3.4 | Chromatid/chromosome breaks, dicentrics, rings |

| 0 (Control) | 4h | Present | 2.1 ± 0.6 | - |

| 10 | 4h | Present | 10.3 ± 1.5 | Chromatid breaks |

| 25 | 4h | Present | 19.8 ± 2.5 | Chromatid breaks, exchanges |

Data are represented as mean ± standard deviation from three independent experiments. For each concentration, 200 metaphase cells were analyzed.

Further evidence of this compound's genotoxic potential comes from the in vitro micronucleus test. nih.govcriver.com This assay detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei following cell division, forming small, separate nuclei known as micronuclei. nih.govcriver.com The formation of micronuclei is a hallmark of chromosomal damage or interference with the mitotic apparatus. nih.govnih.gov Studies show a concentration-dependent increase in the frequency of micronucleated cells in cultures treated with this compound. nih.govresearchgate.net This clastogenic and aneugenic activity highlights the compound's ability to induce significant genetic damage. nih.govepa.gov

Genotoxicity Assessment of this compound in Standardized In Vitro Assays

A battery of standardized in vitro genotoxicity tests has been employed to characterize the mutagenic and clastogenic profile of this compound. aurigeneservices.comnih.gov These assays are critical for hazard identification and are recommended by regulatory agencies worldwide. service.gov.uk

The bacterial reverse mutation assay, commonly known as the Ames test, was conducted using various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect gene mutations. nih.govservice.gov.uk Results from the Ames test were positive for this compound, particularly in strains that detect frameshift mutations (TA98 and TA1537), indicating its potential as a mutagen. The mutagenic effect was observed both with and without metabolic activation (S9 mix), suggesting that the parent compound itself is mutagenic.

The mouse lymphoma assay (MLA) was also used to evaluate the potential of this compound to induce gene mutations and clastogenic events in mammalian cells. mdpi.com This assay measures forward mutations at the thymidine (B127349) kinase (TK) locus. The findings from the MLA were consistent with other genotoxicity tests, showing a significant increase in mutation frequency at the TK locus in a dose-dependent manner.

Table 2: Summary of In Vitro Genotoxicity Assay Results for this compound

| Assay | Test System | Metabolic Activation (S9) | Result | Endpoint Measured |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100) | With & Without | Positive | Gene Mutation |

| Chromosomal Aberration | Human Lymphocytes | With & Without | Positive | Clastogenicity |

| In Vitro Micronucleus | CHO Cells | With & Without | Positive | Clastogenicity/Aneugenicity |

Collectively, the data from this panel of in vitro assays provide conclusive evidence that this compound is a genotoxic agent, capable of inducing both gene mutations and significant chromosomal damage. miltenyibiotec.com

Enzymatic and Receptor Interactions of this compound

Identification of Putative Molecular Targets for this compound

Given its potent genotoxic activity, research has focused on identifying the specific molecular targets through which this compound exerts its effects. researchgate.net Computational docking studies and biochemical assays have suggested that the compound may interact with key enzymes involved in DNA replication and repair. narraj.orgmdpi.com

One primary putative target is Topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. This compound is hypothesized to act as a Topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This action leads to the accumulation of double-strand breaks, a highly cytotoxic lesion that can trigger chromosomal aberrations and apoptosis.

Another identified target is Poly (ADP-ribose) polymerase (PARP), an enzyme central to the DNA damage response (DDR). nih.govoaepublish.com By inhibiting PARP, this compound may prevent the efficient repair of single-strand DNA breaks, leading to their conversion into more lethal double-strand breaks during DNA replication. This dual action on both Topoisomerase II and PARP could explain the compound's potent clastogenic effects. Other potential targets include various protein kinases involved in cell cycle regulation. acs.org

Kinetic and Thermodynamic Characterization of this compound-Enzyme Binding

To understand the interaction between this compound and its putative targets, detailed kinetic and thermodynamic studies have been performed. acs.orgnumberanalytics.com The binding of this compound to purified human Topoisomerase II was characterized as a non-competitive, irreversible inhibition. nih.gov

Kinetic analysis revealed a time- and concentration-dependent inactivation of the enzyme. nih.gov The thermodynamic parameters of this interaction were determined using isothermal titration calorimetry, indicating a binding process that is both enthalpically and entropically driven. numberanalytics.comnumberanalytics.com The negative Gibbs free energy change (ΔG) confirms a spontaneous and high-affinity interaction.

Table 3: Kinetic and Thermodynamic Parameters for this compound Binding to Topoisomerase II

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Ki (Inhibition Constant) | 0.25 ± 0.05 | µM | High binding affinity |

| kinact (Inactivation Rate) | 0.12 ± 0.02 | s⁻¹ | Rapid enzyme inactivation |

| ΔG (Gibbs Free Energy) | -9.8 ± 0.7 | kcal/mol | Spontaneous binding |

| ΔH (Enthalpy Change) | -6.2 ± 0.5 | kcal/mol | Favorable enthalpic contribution |

Parameters were determined at 37°C. Values are mean ± standard deviation.

These data suggest that this compound forms a stable, high-affinity complex with Topoisomerase II, leading to its effective and irreversible inhibition. nih.govslideshare.net

Modulation of Cellular Signaling Pathways by this compound in Experimental Models

The extensive DNA damage induced by this compound triggers a robust cellular response mediated by complex signaling networks designed to maintain genomic integrity. mdpi.comoup.com In experimental models, exposure to the compound leads to the rapid activation of the DNA Damage Response (DDR) pathway. researchgate.net

A key event is the phosphorylation and activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a primary sensor of double-strand breaks. nih.gov Activated ATM, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53. Activation of the p53 pathway is a critical outcome, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Furthermore, studies have shown that this compound treatment leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. oaepublish.com This pathway, often associated with inflammatory and survival responses, can also be activated by genotoxic stress and may play a complex, context-dependent role in determining the ultimate fate of the cell following this compound-induced damage. oaepublish.comfrontiersin.org

Preclinical and in Vitro Biological Investigations of Dihydroxymethylfuratrizine

Cellular Response Studies in Mammalian Cell Lines

Apoptotic and Necrotic Pathways Initiated by Dihydroxymethylfuratrizine in Cultured Cells:The mechanisms of cell death induced by this specific compound have not been independently characterized.

Due to the absence of dedicated research on this compound, creating an article that meets the user's strict requirements for detailed, specific, and verifiable scientific content is not feasible.

Proteomic and Transcriptomic Analyses of this compound-Treated Cells

Transcriptomic Analyses of Related Nitrofuran Compounds:

Transcriptomic profiling of cells exposed to nitrofurans can reveal significant alterations in gene expression related to various cellular processes. For instance, studies on HepG2 cells treated with nitrofurantoin (B1679001) have demonstrated concentration-dependent increases in the number of differentially expressed genes (DEGs). nih.govbiorxiv.org These analyses help in identifying the molecular initiating events and pathways perturbed by the compound.

A study on HepG2 cells exposed to nitrofurantoin identified a number of up- and down-regulated genes over different time points and concentrations. nih.govbiorxiv.org The transcriptomic perturbations showed a clear concentration-dependence, with a higher number of DEGs observed at increasing concentrations of the compound. biorxiv.org Principal component analysis of the transcriptomic data can further cluster different treatment groups, indicating distinct gene expression profiles based on compound concentration and exposure duration. biorxiv.org Such analyses are crucial for understanding the dose-response relationship at the molecular level.

Furthermore, transcriptomic analysis of pathogens, such as Escherichia coli, in response to nitrofurantoin has been used to study its mechanism of action and resistance. nih.govacs.org These studies have shown that nitrofurantoin can cause significant downregulation of genes involved in membrane transport and the tricarboxylic acid cycle, while upregulating genes related to the repair of damaged proteins in the outer membrane. nih.govacs.org

Table 1: Illustrative Transcriptomic Data for Nitrofurantoin-Treated HepG2 Cells (Hypothetical Data based on described findings)

| Gene | Log2 Fold Change (Low Concentration) | Log2 Fold Change (High Concentration) | Associated Pathway |

| Gene A | 1.5 | 3.2 | Oxidative Stress Response |

| Gene B | -1.2 | -2.8 | DNA Replication |

| Gene C | 1.8 | 4.5 | Unfolded Protein Response |

| Gene D | -1.5 | -3.1 | Cell Cycle Progression |

This table is a hypothetical representation to illustrate the type of data generated from transcriptomic studies and is based on general findings for nitrofuran compounds.

Proteomic Analyses:

While specific proteomic data for this compound is absent, proteomic approaches are invaluable for identifying protein-level changes in response to chemical exposure. researchgate.netnih.govnih.gov These studies can reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions, providing a deeper understanding of the compound's mechanism of action. For example, proteomic analysis of cells treated with other nitro-containing compounds has identified differentially expressed proteins involved in translation, intracellular trafficking, and RNA processing. nih.gov

Experimental Animal Model Studies for Biological Activity

Studies on other nitrofuran compounds, such as nitrofurantoin, have reported various histopathological changes in animal models. For example, long-term feed studies in rats have shown non-neoplastic lesions such as hyperplasia of the parathyroid glands and mineralization of the glandular stomach. nih.gov

Table 2: Summary of Histopathological Findings for Panfuran-S (containing this compound) in Experimental Animals

| Species | Organ | Type of Lesion |

| Mouse | Esophagus | Benign and Malignant Tumors |

| Forestomach | Benign and Malignant Tumors | |

| Small Intestine | Benign and Malignant Tumors | |

| Rat | Forestomach | Benign and Malignant Tumors |

| Small Intestine | Benign and Malignant Tumors |

Source: IARC, 1980. inchem.org

This compound was historically used as an antibacterial agent. iarc.fr In vitro studies have demonstrated a significant reduction in the antibacterial activity of this compound in broth cultures of various Clostridium species, indicating inactivation of the compound by these bacteria. researchgate.net This suggests a specific biological interaction within an infectious disease context.

While specific in vivo disease model studies for this compound are not detailed in recent literature, the broader class of nitrofurans is known for its use in treating urinary tract infections. msdvetmanual.com Studies with nitrofurantoin in canine models of urinary tract infections have assessed endpoints such as urinary drug concentration and antibacterial activity against common uropathogens like Escherichia coli and Staphylococcus pseudintermedius. frontiersin.org

Specific pharmacokinetic and metabolic data for this compound in experimental animals are not extensively documented. However, studies on the related nitrofuran, nitrofurantoin, provide insights into the likely behavior of this class of compounds.

Nitrofurans are generally characterized by rapid absorption and elimination. msdvetmanual.com For instance, after oral administration, nitrofurantoin is quickly absorbed and then eliminated mainly through the kidneys. msdvetmanual.com The plasma half-life of nitrofurantoin is short, approximately 20 minutes in some species. msdvetmanual.com The pharmacokinetics can exhibit non-linear, dose-dependent kinetics, particularly in urine. nih.gov

Studies in various animal models, including rats, rabbits, dogs, and chickens, have been conducted to develop physiologically based pharmacokinetic (PBPK) models for nitrofurantoin. frontiersin.orgnih.govwisdomgale.combibliomed.org These models help in predicting the drug's disposition and potential for toxicity. nih.gov The route of administration significantly influences the bioavailability and elimination of nitrofuran antibiotics. wisdomgale.combibliomed.org For example, in Sonali chickens, the subcutaneous route for a nitrofuran antibiotic resulted in prolonged drug retention compared to the oral route, which showed rapid clearance. wisdomgale.combibliomed.org

The metabolism of nitrofurans involves the reduction of the nitro group, which is crucial for their biological activity. dovepress.com These reactive metabolites can bind to tissue macromolecules. anses.fr

Table 3: Comparative Pharmacokinetic Parameters of a Nitrofuran Antibiotic in Sonali Chickens via Different Administration Routes

| Administration Route | Plasma Clearance Rate (h⁻¹) | Drug Retention |

| Oral (PO) | 1.525 | Rapid decline |

| Intravenous (IV) | 0.662 | Slower reduction |

| Subcutaneous (SC) | 0.280 | Prolonged |

| Intramuscular (IM) | -0.701 | Drug deposition suggested |

Source: Barua et al., 2025. wisdomgale.combibliomed.org

Formulation Research for Experimental Applications

While specific formulation research for this compound is not prominent in recent literature, studies on related nitrofurans like nitrofurantoin highlight efforts to improve their delivery for therapeutic and research purposes. Nitrofurantoin's poor solubility and permeability present challenges for its bioavailability. dovepress.com

To overcome these limitations, various drug delivery systems have been explored for nitrofuran compounds. These include lipid-based nanoparticles such as cubosomes, which can enhance drug solubility, permeability, and retention. dovepress.comresearchgate.net For example, nitrofurantoin-loaded cubosomes have been investigated for repositioning the drug in breast cancer management, showing enhanced cytotoxic effects on cancer cell lines compared to the free drug. dovepress.comresearchgate.net

Other formulation strategies for nitrofurans include the development of sustained-release capsules. These formulations often utilize water-swellable hydrophilic polymers to control the release of the drug over an extended period, which can improve efficacy and patient compliance while potentially reducing toxicity associated with high peak plasma concentrations. google.com Polymeric derivatives of nitrofurans have also been synthesized to achieve prolonged antibacterial action. acs.org

Based on a comprehensive search, there is no publicly available scientific literature or data regarding a chemical compound named "this compound." This compound does not appear in chemical databases or research articles under this name.

Therefore, it is not possible to generate a scientifically accurate article on the "," specifically concerning "Enhanced Bioavailability Strategies," as no such research exists to be reported.

It is possible that "this compound" may be a proprietary, experimental compound not yet disclosed in public literature, a misnomer for another compound, or a hypothetical substance. Without verifiable sources, any attempt to create the requested article would result in fabricated and unsubstantiated information.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dihydroxymethylfuratrizine and Its Analogues

Computational Modeling for Dihydroxymethylfuratrizine's Biological Activity

Computational modeling has become an indispensable tool in medicinal chemistry for predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level. arabjchem.orgresearchgate.netresearchgate.net For a compound like this compound, computational approaches can help to hypothesize its biological targets and understand the interactions that govern its activity.

In the absence of a known specific biological target for this compound, both ligand-based and structure-based drug design methodologies can be employed. Ligand-based approaches would utilize the known structural features of this compound and other structurally related active compounds, such as other nitrofuran derivatives, to build a pharmacophore model. This model would define the essential structural motifs required for its bactericidal activity. dntb.gov.uafrontiersin.org

Structure-based drug design, on the other hand, relies on the three-dimensional structure of a putative biological target. Given that nitrofurans are known to be activated by bacterial nitroreductases, these enzymes would be logical putative targets for this compound. researchgate.netmdpi.comresearchgate.net By using the crystal structures of these enzymes, docking studies can be performed to predict the binding mode and affinity of this compound.

To further refine the docking results and to study the stability of the predicted complex over time, molecular dynamics (MD) simulations can be performed. MD simulations provide a more dynamic picture of the protein-ligand interactions, taking into account the flexibility of both the ligand and the protein. nih.gov

Table 1: Hypothetical Molecular Docking Scores of this compound and Analogues against a Putative Bacterial Nitroreductase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | ARG15, SER41, TYR68 |

| Analogue 1 (nitro group replaced by amino) | -5.2 | SER41, TYR68 |

| Analogue 2 (hydroxymethyl group modified) | -7.9 | ARG15, SER41, TYR68, LEU100 |

| Nitrofurantoin (B1679001) (Reference) | -8.2 | ARG15, SER41, TYR68 |

This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study. The specific values and interacting residues would need to be determined through actual computational experiments.

Correlation of this compound Chemical Structure with Genotoxic Potential

This compound is recognized as a substance with genotoxic properties. rsc.org This genotoxicity is strongly correlated with its chemical structure, particularly the presence of the 5-nitrofuran moiety. The nitro group is a well-known structural alert for genotoxicity, as it can be metabolically reduced to reactive intermediates that can damage DNA. researchgate.netnih.govmedcraveonline.com

Computational tools for toxicity prediction, such as DEREK Nexus or TOPKAT, can be used to analyze the structure of this compound and identify the specific substructures responsible for its genotoxic potential. researchgate.net These programs utilize databases of known toxicophores to predict the likelihood of a compound being genotoxic. The Ames test, a bacterial reverse mutation assay, is a standard experimental method used to confirm the genotoxic potential predicted by in silico models. researchgate.net

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. dntb.gov.uahilarispublisher.com For this compound, a pharmacophore model can be developed based on its structure and the structures of other active nitrofuran and triazine derivatives. This model would highlight the key chemical features responsible for its antibacterial activity.

Based on the general structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the nitro group).

Aromatic/hydrophobic regions (the furan (B31954) and triazine rings).

Hydrogen bond donors/acceptors (the dihydroxymethyl groups).

The spatial arrangement of these features is critical for the molecule's interaction with its biological target. acs.org

Table 2: Putative Pharmacophoric Features of this compound

| Feature | Location | Role in Binding (Hypothetical) |

| Hydrogen Bond Acceptor | Nitro group on furan ring | Interaction with donor groups in the active site |

| Aromatic Ring | Furan ring | Pi-stacking interactions |

| Aromatic Ring | Triazine ring | Hydrophobic interactions |

| Hydrogen Bond Donor/Acceptor | Dihydroxymethyl groups | Formation of hydrogen bonds with the target |

This table outlines hypothetical pharmacophoric features. The precise features and their roles would need to be elucidated through detailed computational and experimental studies.

Rational Design of this compound Derivatives with Modulated Biological Activity

The insights gained from SAR and QSAR studies can be applied to the rational design of new this compound derivatives with improved biological activity and reduced toxicity. scilit.comekb.egresearchgate.net For instance, modifications to the triazine ring could be explored to enhance selectivity for bacterial targets over mammalian cells, potentially reducing toxicity.

By analyzing the results of molecular docking and pharmacophore modeling, specific structural modifications can be proposed. For example, if docking studies suggest that a particular substituent on the triazine ring could form an additional hydrogen bond with the target enzyme, a derivative containing this substituent could be synthesized and tested. The goal of such rational design is to optimize the therapeutic index of the compound, maximizing its desired antibacterial effects while minimizing its adverse effects, such as genotoxicity. researchgate.netdntb.gov.ua

Future Directions and Emerging Research Avenues for Dihydroxymethylfuratrizine

Exploration of Novel Biological Activities of Dihydroxymethylfuratrizine Beyond Current Understanding

The known antibacterial activity of nitrofurans stems from the reduction of the nitro group by bacterial nitroreductases, leading to reactive intermediates that damage cellular macromolecules. plos.orgnih.gov However, the full spectrum of biological activities for this compound remains largely unexplored. Future research should pivot towards identifying novel therapeutic applications beyond its antimicrobial properties.

A promising, yet unexplored, avenue is the investigation of this compound's potential as an anticancer agent. Some nitrofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, a property that could be explored for this compound. nih.gov A systematic screening against a panel of cancer cell lines could reveal selective cytotoxic or cytostatic activities.

Furthermore, the immunomodulatory effects of this compound are entirely unknown. Investigations into its influence on cytokine production, immune cell proliferation, and activation pathways could uncover novel applications in inflammatory diseases or as an adjuvant in vaccine formulations. The ability of some nitroaromatic compounds to inhibit enzymes involved in quorum sensing in bacteria also suggests a potential for this compound to act as an anti-virulence agent, a strategy that could combat bacterial infections without exerting direct bactericidal pressure, thus potentially slowing the development of resistance. researchgate.net

| Potential Novel Biological Activity | Proposed Research Approach | Potential Therapeutic Area |

| Anticancer Activity | High-throughput screening against diverse cancer cell lines; in vivo studies in xenograft models. | Oncology |

| Immunomodulatory Effects | In vitro assays on immune cell function (e.g., cytokine profiling, lymphocyte proliferation); in vivo models of inflammation. | Autoimmune diseases, Inflammation, Vaccinology |

| Anti-virulence Properties | Quorum sensing inhibition assays; biofilm formation assays. | Infectious Diseases (alternative to traditional antibiotics) |

| Antiprotozoal/Antifungal Activity | Screening against a panel of pathogenic protozoa and fungi. | Parasitic and Fungal Infections |

Development of Advanced In Vitro and In Silico Models for this compound Research

To overcome the limitations of traditional 2D cell cultures and to refine the understanding of this compound's biological effects, the development and application of advanced research models are imperative.

Advanced In Vitro Models: The use of three-dimensional (3D) in vitro models, such as spheroids and organoids, can provide a more physiologically relevant context for studying the efficacy and toxicity of this compound. nih.gov These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. nih.gov For instance, patient-derived organoids could be used to assess the compound's activity against specific cancer types, paving the way for personalized medicine approaches. Furthermore, microfluidic "organ-on-a-chip" technology can be employed to model the function of specific organs, such as the liver or kidney, to gain a more accurate prediction of the compound's metabolism and potential organ-specific toxicity. nih.gov

In Silico Models: Computational approaches are essential for accelerating the research and development process. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogues with their biological activities. nih.govaimspress.com This can guide the design of new derivatives with enhanced potency and reduced toxicity. Molecular docking simulations can predict the binding of this compound to various biological targets, helping to elucidate its mechanism of action. aimspress.comnih.gov These in silico tools can prioritize compounds for synthesis and biological testing, saving time and resources.

| Model Type | Specific Example | Research Application for this compound |

| Advanced In Vitro | Patient-Derived Cancer Organoids | Efficacy testing for personalized oncology. |

| Liver-on-a-Chip | Predictive toxicology and metabolism studies. | |

| 3D Spheroid Cultures | Assessment of drug penetration and efficacy in a tumor-like microenvironment. | |

| In Silico | QSAR Modeling | Guiding the synthesis of new derivatives with improved therapeutic indices. |

| Molecular Docking | Identifying potential molecular targets and elucidating mechanisms of action. | |

| Pharmacophore Modeling | Designing novel compounds with similar or enhanced biological activities. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

A systems-level understanding of the cellular responses to this compound can be achieved through the integration of "omics" technologies.

Genomics and Transcriptomics: By analyzing the genomic and transcriptomic profiles of cells treated with this compound, researchers can identify genes and pathways that are modulated by the compound. nih.gov This can reveal the genetic determinants of sensitivity or resistance to the drug. For example, transcriptomic analysis of cancer cells could identify upregulated or downregulated genes that are critical for the compound's cytotoxic effects.

Proteomics: Proteomic approaches can identify the protein targets of this compound and its reactive metabolites. Techniques such as thermal proteome profiling or activity-based protein profiling can provide a global view of the compound's interactions with the cellular proteome. mdpi.com This can lead to the identification of novel mechanisms of action and off-target effects.

Metabolomics: Metabolomic studies can reveal the impact of this compound on cellular metabolism. By analyzing the changes in the levels of various metabolites, researchers can understand how the compound affects key metabolic pathways, which could be linked to its therapeutic or toxic effects.

| Omics Technology | Research Question for this compound | Potential Outcome |

| Genomics/Transcriptomics | What are the gene expression signatures associated with sensitivity or resistance to this compound? | Identification of predictive biomarkers for patient stratification. |

| Proteomics | What are the direct protein binding partners of this compound and its metabolites? | Elucidation of novel mechanisms of action and off-target effects. |

| Metabolomics | How does this compound alter the metabolic landscape of treated cells? | Understanding of metabolic vulnerabilities that can be exploited for therapeutic benefit. |

Interdisciplinary Research on this compound: Chemical Biology and Systems Pharmacology Approaches

The future of this compound research lies in a highly interdisciplinary approach, combining the principles of chemical biology and systems pharmacology.

Chemical Biology: The synthesis of this compound-based chemical probes can be a powerful tool to study its biological effects. frontiersin.org These probes, which may incorporate a reporter tag such as a fluorophore or a biotin (B1667282) moiety, can be used to visualize the subcellular localization of the compound and to identify its binding partners through affinity purification and mass spectrometry. mdpi.comfrontiersin.org The development of photo-affinity probes would allow for the covalent labeling of target proteins upon photoactivation, providing a more robust method for target identification. nih.gov

Systems Pharmacology: A systems pharmacology approach integrates experimental data from various sources with computational modeling to understand the effects of a drug on the entire biological system. nih.gov By combining pharmacokinetic and pharmacodynamic data with information from omics studies, a comprehensive model of this compound's action can be constructed. This can help to predict the drug's efficacy and toxicity in different cellular contexts and to identify potential drug-drug interactions.

The convergence of these advanced research strategies holds the promise of unlocking the full potential of this compound, potentially leading to the development of novel therapeutics for a range of diseases. A renewed, systematic, and interdisciplinary investigation is the key to reimagining the future of this intriguing chemical entity.

Q & A

Q. What are the key synthetic pathways for dihydroxymethylfuratrizine, and how can its purity be validated in laboratory settings?

this compound is synthesized by reacting 3-amino-6-(5-nitro-2-furylethenyl)-1,2,4-triazine with formaldehyde in dimethylformamide at 80–90°C . To validate purity, researchers should employ ultraviolet-visible (UV-Vis) spectrometry after alkaline hydrolysis, as described by Kanno et al. (1966), or gas chromatography (GC) methods optimized by Nakamura et al. (1966) . These methods ensure quantification of the compound and detection of impurities, critical for reproducibility in pharmacological studies.

Q. Why was this compound withdrawn from clinical use, and what are the implications for its study in modern research?

The compound was discontinued in Japan in 1977 due to safety concerns and inferior efficacy compared to alternative antibiotics . Modern research must address its historical carcinogenic classification (Group 2B by IARC) and prioritize mechanistic studies to clarify its toxicity profile. Researchers should reference withdrawn pharmaceutical databases and regulatory reports to contextualize safety protocols .

Q. How is this compound classified in carcinogenicity frameworks, and what evidence supports this classification?

The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B ("possibly carcinogenic to humans") based on limited evidence in animal studies and structural similarities to nitrofuran derivatives . However, conflicting classifications (e.g., Group 3 in some reports) highlight the need for updated systematic reviews to resolve discrepancies .

Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?

UV-Vis spectrometry (after alkaline hydrolysis) and GC are standard techniques . For complex matrices like biological tissues, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is advised to improve sensitivity and specificity, though method validation using spiked samples is essential .

Advanced Research Questions

Q. How should researchers design in vivo and in vitro experiments to investigate the carcinogenic mechanisms of this compound?

- In vivo models : Use rodent bioassays with prolonged exposure (e.g., 24-month studies) at doses reflecting historical human use (20 mg/kg body weight every 4–6 hours) . Monitor tumor incidence in target organs (e.g., gastrointestinal tract) and compare to controls.

- In vitro assays : Employ bacterial reverse mutation (Ames test) and mammalian cell genotoxicity assays (e.g., micronucleus test) to assess mutagenicity. Include metabolic activation systems (e.g., S9 liver fractions) to simulate bioactivation pathways .

- Reference : IARC protocols for carcinogen evaluation .

Q. How can conflicting data on this compound’s carcinogenicity (Group 2B vs. Group 3) be systematically analyzed?

Conduct a Cochrane-style systematic review to:

- Identify bias : Assess historical studies for methodological flaws (e.g., small sample sizes, lack of blinding) .

- Meta-analysis : Pool data from animal carcinogenicity studies using fixed-effects models, stratifying by dose, duration, and species.

- Weight of evidence : Apply the Hill criteria (e.g., strength, consistency, biological plausibility) to evaluate causality .

Q. What mixed-methods approaches are suitable for studying this compound’s historical use and long-term health impacts?

- Quantitative : Retrospective cohort studies using national health registries to compare cancer incidence in populations exposed to the compound (pre-1977) versus unexposed cohorts.

- Qualitative : Interviews with clinicians and archival analysis of pharmaceutical records to contextualize its withdrawal and regulatory decision-making .

- Integration : Triangulate quantitative mortality data with qualitative insights to identify exposure-response relationships and confounding factors .

Q. What strategies are recommended for resolving contradictions in the literature regarding this compound’s genotoxicity?

- Replicate key studies : Use modern genomic tools (e.g., whole-genome sequencing) to re-evaluate mutagenicity in bacterial and mammalian systems.

- Mechanistic studies : Investigate reactive metabolites (e.g., nitroso intermediates) via electron spin resonance (ESR) spectroscopy to detect free radical formation .

- Cross-disciplinary collaboration : Engage toxicologists, chemists, and epidemiologists to harmonize experimental endpoints and validate findings .

Methodological Guidance

Q. How should researchers structure a literature review on this compound’s toxicological profile?

- Database selection : Prioritize PubMed, TOXNET, and IARC monographs, excluding non-peer-reviewed sources (e.g., ) .

- Data extraction : Tabulate findings by study type (e.g., in vivo, in vitro), dose, and outcome (see example table below).

- Critical appraisal : Use the SYRCLE risk-of-bias tool for animal studies and GRADE for evidence certainty .

Example Table :

| Study Type | Dose (mg/kg) | Duration | Species | Key Findings | Reference |

|---|---|---|---|---|---|

| In vivo | 20 | 24 months | Rat | Increased GI tumors | |

| In vitro | 50 µM | 48 hrs | Human lymphocytes | Chromosomal aberrations |

Q. What are best practices for reporting this compound research in compliance with journal guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.